molecular formula C10H7N3S B10797592 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine

Cat. No.: B10797592
M. Wt: 201.25 g/mol
InChI Key: DLNLHPAEWKPAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure mimics purine bases, allowing it to interact effectively with biological targets . This compound is a key intermediate for constructing potential therapeutic agents, particularly in oncology research. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug design, and the pyrrol-1-yl substitution at the 4-position is a critical functionalization that modulates the compound's interaction with enzyme binding sites . Primary research applications for this compound and its derivatives include development of targeted cancer therapies. Derivatives of the thieno[3,2-d]pyrimidine class have demonstrated potent activity as inhibitors of tubulin polymerization, functioning as Vascular Disrupting Agents (VDAs) that target the colchicine binding site . This mechanism is crucial for halting cell division and is a promising area for overcoming multidrug resistance. Furthermore, this scaffold is a cornerstone for designing potent and selective kinase inhibitors. Extensive research has explored its potential for inhibiting pivotal kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . These inhibitory activities can induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for probing disease mechanisms . The structure-activity relationship (SAR) of this chemical class indicates that the 4-pyrrol-1-yl group is a favorable hydrophobic substituent. It enhances binding affinity within the hydrophobic regions of target enzymes, such as the colchicine binding site of tubulin or the ATP-binding pocket of kinases . This property makes this compound an excellent precursor for further synthetic modification aimed at optimizing potency, selectivity, and drug-like properties. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Researchers are encouraged to consult the current scientific literature for the latest findings on this promising chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-pyrrol-1-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H7N3S/c1-2-5-13(4-1)10-9-8(3-6-14-9)11-7-12-10/h1-7H

InChI Key

DLNLHPAEWKPAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=NC3=C2SC=C3

Origin of Product

United States

Analytical Methodologies for Compound Structural Confirmation and Purity Assessment

The structural elucidation and confirmation of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine and its analogues rely on a combination of standard spectroscopic and analytical techniques. These methods are crucial for verifying the identity of the synthesized compounds and assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural analysis of these compounds.

¹H NMR spectra provide information about the number and types of protons and their connectivity. For a closely related compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, characteristic signals were observed for the protons on the pyrimidine (B1678525) and thiophene (B33073) rings. mdpi.com For the thieno[3,2-d]pyrimidine (B1254671) core, a pair of doublets is typically seen for the two thiophene protons, with a coupling constant (J) of around 5.8 Hz. mdpi.com The protons of the pyrrole (B145914) ring in the target compound would exhibit distinct chemical shifts and coupling patterns.

¹³C NMR spectra reveal the carbon framework of the molecule. In the analogue mentioned above, distinct signals were identified for the carbons of the thieno[3,2-d]pyrimidine system and the attached heterocyclic rings. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming the molecular formula. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the stretching vibration of the C=N bond within the pyrimidine ring of a thieno[3,2-d]pyrimidine analogue was observed around 1620 cm⁻¹. mdpi.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally found percentages are compared with the calculated values for the proposed structure, providing strong evidence for the compound's identity and purity. mdpi.com

Table 2: Key Analytical Data for a Representative Thieno[3,2-d]pyrimidine Analogue (Data for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) mdpi.com

Analytical TechniqueObserved DataInterpretation
¹H NMR Singlet signals at δ 9.95, 9.38, 9.21 ppm; Doublets at δ 8.61 and 7.74 (J = 5.8 Hz).Protons of the pyrimidine and pyrazole (B372694) rings; Protons of the thiophene ring.
¹³C NMR Signals at δ 163.3, 157.0, 154.8, 154.2 ppm.Carbons of the pyrimidine rings.
IR (KBr) Absorption band at 1620 cm⁻¹.C=N bond stretching.
Mass Spectrometry (APCI) m/z = 331.21 (MH⁺).Corresponds to the molecular formula C₁₇H₁₀N₆S.
Elemental Analysis Found: C, 61.95%; H, 3.10%; N, 25.51%.Consistent with calculated values for C₁₇H₁₀N₆S.

Biological Investigations of 4 Pyrrol 1 Ylthieno 3,2 D Pyrimidine and Its Structural Analogues

In Vitro Anti-Proliferative Activity in Cellular Models

The thieno[3,2-d]pyrimidine (B1254671) core, and its pyrrolo-substituted variants, have been extensively evaluated for their ability to inhibit the growth of cancer cells. These investigations span a wide range of human tumor cell lines, demonstrating broad-spectrum anti-proliferative effects.

Derivatives of the thieno[3,2-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds have demonstrated significant cytotoxic and anti-proliferative activities across various cancer cell lines. Halogenated pyrrolo[3,2-d]pyrimidines, for instance, have shown activity at low micromolar concentrations against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and triple-negative breast cancer (MDA-MB-231) cells. nih.govnih.gov The introduction of an iodine atom at the C7 position of the pyrrolo[3,2-d]pyrimidine structure was found to substantially enhance potency, reducing the half-maximal inhibitory concentration (IC50) to sub-micromolar levels. nih.govnih.gov

Similarly, thieno[3,2-d]pyrimidine derivatives containing a diaryl urea (B33335) moiety have shown excellent potency against several cancer cell lines. nih.gov One of the most promising compounds from this series, 29a, exhibited potent antitumor activities with IC50 values of 0.081 μM against H460 (lung cancer), 0.058 μM against HT-29 (colon cancer), 0.18 μM against MKN-45 (gastric cancer), and 0.23 μM against MDA-MB-231 (breast cancer) cell lines. nih.gov Other analogues, such as those of pyrrolo[2,3-d]pyrimidine containing urea moieties, have also been evaluated against a panel of human cancer cell lines including A549 (lung), PC3 (prostate), SW480 (colon), and MCF-7 (breast). nih.gov

Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed significant anti-tumor effects, particularly against breast cancer cell lines. mdpi.com For example, one ester derivative showed the highest activity against MDA-MB-231 cells with an IC50 of 0.16 μM, while another was most toxic to MCF-7 cells with an IC50 of 0.045 μM. mdpi.com These findings highlight the potential of this chemical family as a basis for the development of new anticancer agents.

Interactive Table: Anti-Proliferative Efficacy of Thieno/Pyrrolo-pyrimidine Derivatives (You can sort the table by clicking on the headers)

Compound/Analogue ClassCell LineCancer TypeReported Efficacy (IC50)Reference
2,4-Dichloro-7-iodopyrrolo[3,2-d]pyrimidineMDA-MB-231Breast (Triple Negative)Sub-micromolar nih.govnih.gov
Thieno[3,2-d]pyrimidine-diaryl urea (Cmpd 29a)H460Lung0.081 µM nih.gov
Thieno[3,2-d]pyrimidine-diaryl urea (Cmpd 29a)HT-29Colon0.058 µM nih.gov
Thieno[3,2-d]pyrimidine-diaryl urea (Cmpd 29a)MKN-45Gastric0.18 µM nih.gov
Thieno[3,2-d]pyrimidine-diaryl urea (Cmpd 29a)MDA-MB-231Breast0.23 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-urea (Cmpd 10a)PC3Prostate0.19 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-urea (Cmpd 10b)MCF-7Breast1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine-urea (Cmpd 9e)A549Lung4.55 µM nih.gov
Thieno[3,2-d]pyrimidine (Cmpd B1)H1975Lung (NSCLC)0.087 µM nih.gov
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cmpd 3)MCF-7Breast0.045 µM mdpi.com
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Cmpd 2)MDA-MB-231Breast0.16 µM mdpi.com
Pyrrolo[3,2-d]pyrimidine (AGF347)Lung, Colon, Pancreatic LinesEffective Inhibition nih.gov

The anti-proliferative effects of thieno[3,2-d]pyrimidine derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival signaling pathways.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Certain thieno[3,2-d]pyrimidine derivatives have been specifically designed as potent EGFR inhibitors. nih.gov Compound B1, a thieno[3,2-d]pyrimidine derivative, demonstrated an IC50 value of 13 nM against the drug-resistant EGFR L858R/T790M double mutant, with over 76-fold selectivity compared to wild-type EGFR. nih.gov Structural studies have provided insights into how pyrrolo[3,2-d]pyrimidine inhibitors can bind to and accommodate the T790M mutation, which typically confers resistance to first-generation EGFR inhibitors. nih.gov

PI3K/mTOR Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that is often dysregulated in cancer. nih.gov Research has led to the development of thieno[3,2-d]pyrimidine derivatives that act as dual inhibitors of PI3K and mTOR. scilit.com This dual-targeting approach is a promising strategy for overcoming resistance mechanisms in cancer.

Other Enzyme Targets: Beyond the well-known kinases, novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target folate-dependent one-carbon (C1) metabolism, which is crucial for nucleotide and amino acid biosynthesis in cancer cells. nih.gov Lead compounds were developed to inhibit the mitochondrial enzyme serine hydroxymethyltransferase (SHMT) 2, demonstrating a unique mechanism of action with broad-spectrum antitumor efficacy. nih.gov

Interactive Table: Enzyme Inhibition by Thieno/Pyrrolo-pyrimidine Derivatives (You can sort the table by clicking on the headers)

Compound/Analogue ClassEnzyme TargetReported Efficacy (IC50)Reference
Thieno[3,2-d]pyrimidine (Cmpd B1)EGFRL858R/T790M13 nM nih.gov
Thieno[3,2-d]pyrimidine derivativesPI3K/mTORDual Inhibition Reported scilit.com
Pyrrolo[3,2-d]pyrimidine (AGF series)SHMT2Targeted Inhibition nih.gov
Pyrrolo[3,2-d]pyrimidine derivativesEGFRT790M/L858RPotent Inhibition nih.gov

Antimicrobial Efficacy

In addition to their anti-cancer properties, various structural analogues of 4-pyrrol-1-ylthieno[3,2-d]pyrimidine have been investigated for their ability to combat microbial pathogens.

Thieno[3,2-d]pyrimidine derivatives have shown notable antibacterial activity. nih.gov Certain spiro thieno[3,2-d]pyrimidine compounds were identified as the most potent agents against both Gram-negative and Gram-positive bacteria. nih.gov Another study on thieno[3,2-d]pyrimidin-4-one derivatives found them to be active against a panel of bacteria, with one compound showing particular potency against Bacillus subtilis, Enterococcus faecalis, and Pseudomonas aeruginosa. researchgate.net

The isomeric thieno[2,3-d]pyrimidinedione scaffold has also been explored. Two compounds from this class demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative strains was generally weaker. nih.gov In contrast, a separate study evaluating a specific series of pyrrolo[3,2-d]pyrimidine derivatives (4a-4f) found them to possess only weak antibacterial activity against S. aureus, P. aeruginosa, Escherichia coli, and Salmonella. auctoresonline.org Earlier research from 1972 also reported antibacterial activity for pyrrolo[3,2-d]pyrimidine derivatives against pathogens like E. coli and Mycobacterium tuberculosis. nih.gov

The antifungal potential of this chemical family has also been established. Spiro thieno[3,2-d]pyrimidine compound 8c exhibited higher antifungal activity against the examined fungi, with MIC values of 1-2 μmol/mL, compared to the standard drug ketoconazole. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives (isomeric to the title compound's core) have shown excellent activity against Candida albicans, with some compounds displaying MIC values between 0.31-0.62 mg/mL, which is superior to the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net Furthermore, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, which are fused pyrimidine (B1678525) systems, showed significant antifungal activities against several plant-pathogenic fungi, including multiple species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org

The exploration of thieno[3,2-d]pyrimidine analogues for antiviral properties has yielded mixed results. An initial screening of several thieno[2,3-d]pyrimidinedione derivatives failed to detect any antiviral activity. nih.gov However, other pyrimidine-based structures have shown more promise. A study on 1,2,3-triazolyl nucleoside analogues, which contain a pyrimidine moiety, identified three compounds with moderate activity against the influenza A H1N1 virus, with IC50 values of 57.5 μM, 24.3 μM, and 29.2 μM. mdpi.com Two other compounds in the same study exhibited high potency against the coxsackie B3 virus, with IC50 values of 12.4 μM and 11.3 μM. mdpi.com These findings suggest that while not all derivatives are active, the broader pyrimidine scaffold can be a fruitful starting point for the development of antiviral agents. frontiersin.orgmdpi.com

Antiparasitic Efficacy

The structural similarity of the thieno[3,2-d]pyrimidine core to endogenous purines makes it a compelling scaffold for the development of antiparasitic agents. These compounds can potentially interfere with vital metabolic pathways in parasites that rely on purine (B94841) salvage. Research has demonstrated the efficacy of thieno[3,2-d]pyrimidine derivatives against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium species.

Antileishmanial Activity:

Thienopyrimidine derivatives have been identified as potent inhibitors of Leishmania N-myristoyltransferase (NMT), an enzyme crucial for the survival and virulence of the parasite. acs.orgnih.govwhiterose.ac.ukyork.ac.uk A comprehensive structure-activity relationship (SAR) study of a series of thienopyrimidine compounds revealed that modifications at various positions of the scaffold significantly influence their inhibitory potency against Leishmania donovani NMT (LdNMT) and Leishmania major NMT (LmNMT). acs.orgnih.govwhiterose.ac.ukyork.ac.uk For instance, the introduction of a tert-butyl group at the C6 position was found to enhance the inhibitory activity. acs.org One promising inhibitor, IMP-105, demonstrated excellent selectivity for Leishmania NMT over human NMTs, with a more than 660-fold difference, alongside modest activity against intracellular Leishmania donovani amastigotes. nih.govwhiterose.ac.ukyork.ac.uk

Antitrypanosomal Activity:

Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1) in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. nih.govresearchgate.net This enzyme is involved in the folate biosynthesis pathway of the parasite. While a number of synthesized pyrrolopyrimidines showed potent inhibitory activity against T. brucei PTR1 and in vitro trypanocidal effects, their development was hampered by toxicity in murine models. nih.gov Research into other heterocyclic scaffolds, such as pyrazole-thiadiazoles, has also shown promise against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting enzymes like cruzain. mdpi.comrsc.org

Antiplasmodial Activity:

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov Some of these compounds have demonstrated potent antiplasmodial activity in the nanomolar range. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of coenzyme A synthesis, a critical metabolic pathway for the parasite's survival and transmission. nih.govnih.gov

Table 1: Antiparasitic Activity of Thieno[3,2-d]pyrimidine Analogues

Compound ID Parasite Target Activity (IC₅₀/EC₅₀) Reference
56e P. falciparum Coenzyme A Synthesis 0.06-0.120 µM (EC₅₀) nih.govnih.gov
61x L. donovani NMT N-Myristoyltransferase 46 nM (IC₅₀) nih.govnih.gov
61x L. major NMT N-Myristoyltransferase 42 nM (IC₅₀) nih.govnih.gov
IMP-105 (43) L. donovani N-Myristoyltransferase Modest (intracellular amastigotes) nih.govwhiterose.ac.ukyork.ac.uk
FN-27 T. cruzi Cruzain 14.4 µM (IC₅₀) rsc.org
FN-10 T. brucei Not specified 4.8 µM (EC₅₀) rsc.org

Other Noteworthy Biological Activities

Beyond their antiparasitic potential, structural analogues of this compound have demonstrated significant anti-inflammatory and antioxidant properties.

Inflammation is a complex biological response, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mediators of this process. Thienopyrimidine derivatives have been investigated as inhibitors of these enzymes.

Several studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidine core, as selective COX-2 inhibitors. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Research on novel pyrrole (B145914) derivatives and their hybrids has also identified potent dual COX-2/LOX inhibitors. mdpi.com For example, certain pyrrole-cinnamate hybrids have shown promising inhibitory activities against both enzymes. mdpi.com Furthermore, a series of 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-diones have been identified as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in inflammatory and neuropathic pain. nih.gov One such compound, 3h , exhibited a potent inhibitory effect on the human TRPA1 channel with an IC₅₀ of 400 nM. nih.gov

Table 2: Anti-inflammatory Activity of Thieno[3,2-d]pyrimidine Analogues and Related Compounds

Compound ID Target Activity (IC₅₀) Reference
L1 & L2 COX-2 High selectivity (Comparable to meloxicam) nih.gov
Hybrid 5 COX-2 0.55 µM mdpi.com
Hybrid 6 COX-2 7.0 µM mdpi.com
Hybrid 5 s-LOX 30 µM mdpi.com
Hybrid 6 s-LOX 27.5 µM mdpi.com
Compound 3h hTRPA1 400 nM nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of thienopyrimidine derivatives has been explored through various assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on different series of pyrimidine derivatives have demonstrated their capacity to scavenge free radicals. ijpsonline.comnih.govmedcraveonline.com For instance, a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated for their in vitro antioxidant properties using the DPPH method, showing good radical scavenging activity. ijpsonline.com The IC₅₀ values for some of these compounds were found to be in the range of 16-18 mg/ml. ijpsonline.com Another study on pyrimidine acrylamides showed limited reducing ability in the DPPH assay but significant inhibition of lipid peroxidation. nih.gov This suggests that the antioxidant mechanism of these compounds may vary depending on their specific chemical structures.

Table 3: Antioxidant Activity of Thienopyrimidine Analogues

Compound Series Assay Activity (IC₅₀) Reference
1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidines DPPH 16.35 - 17.70 mg/ml ijpsonline.com
Chromenopyrimidinethiones DPPH & ABTS Potent ijpsonline.com
Pyrimidine Acrylamides DPPH Limited nih.gov
Pyrimidinium Betaines DPPH Concentration-dependent scavenging medcraveonline.com

Elucidating Key Pharmacophoric Features of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine core is a bioisostere of purines and quinazolines, which grants it the ability to mimic these essential endogenous molecules and interact with their corresponding biological targets. nih.govnih.gov This inherent characteristic is a cornerstone of its pharmacological potential. The fused ring system provides a rigid scaffold that appropriately orients substituents for optimal interaction with receptor binding sites.

Key pharmacophoric features of the thieno[3,2-d]pyrimidine core include:

Hydrogen Bonding Capacity: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. For instance, the N1 nitrogen has been observed to form hydrogen bonds with the backbone of amino acid residues like Phe157 in certain enzymes, contributing to inhibitory activity. acs.org The N3 nitrogen is often solvent-exposed, allowing for potential interactions with water molecules. acs.org

π-Stacking Interactions: The aromatic nature of the bicyclic system facilitates π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, within the active site of target proteins. This interaction is crucial for anchoring the molecule in the binding pocket and enhancing potency. acs.org

A Versatile Platform for Substitution: The core structure provides multiple positions (notably positions 2, 4, and 6) for chemical modification. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired activity and selectivity. nih.govresearchgate.net For example, the introduction of a tert-butylamine (B42293) at position 2 and a p-tolyl group at position 6 has been found to be favorable for antiplasmodial activity in certain series. researchgate.net

The inherent features of the thieno[3,2-d]pyrimidine nucleus make it a highly valuable scaffold in the design of inhibitors for various enzymes, including kinases and sirtuins, as well as agents targeting cell proliferation and pathogenic organisms. nih.govacs.orgresearchgate.netnih.gov

Impact of Substitution at Position 4, Specifically the Pyrrol-1-yl Group

The substituent at position 4 of the thieno[3,2-d]pyrimidine ring is a critical determinant of biological activity and selectivity. SAR studies have demonstrated that modifications at this position can dramatically alter the compound's potency and target profile. nih.govresearchgate.net A variety of functional groups have been explored at this position, including amino, alkoxy, aryloxy, and thioether moieties, prepared from a common 4-chloro intermediate. nih.govnih.gov

The introduction of diverse substituents at position 4 has been a key strategy in developing compounds with a range of therapeutic applications, from anticancer to antiplasmodial agents. nih.govresearchgate.net For instance, the nature of the amino group at C4—whether it be a simple amine, a substituted aniline, or a heterocyclic amine like morpholine (B109124)—has been shown to be crucial for activity against targets like PI3K. researchgate.net

While direct and extensive SAR studies on the 4-pyrrol-1-yl substituent are not widely available in the reviewed literature, the impact of other heteroaromatic and cyclic amino groups at this position provides valuable insights. The pyrrol-1-yl group, as a five-membered aromatic heterocycle, offers several key characteristics:

Steric Profile: It provides a distinct steric bulk and conformational profile compared to simpler amines or larger aromatic systems.

In related pyrimidine series, the introduction of a pyrrole ring at the C4 position has been associated with potent inhibition of cyclin-dependent kinases (CDKs), highlighting the potential of this substituent to confer significant biological activity. nih.govresearchgate.net The planarity of the pyrrole ring may also facilitate favorable stacking interactions within the target's binding site. Therefore, the 4-pyrrol-1-yl group is anticipated to significantly modulate the parent molecule's interaction with its biological target through a combination of electronic, steric, and hydrophobic contributions.

Compound/Substituent at C4Biological Target/ActivityReference
O-alkyl, O-aryl, S-aryl, (alkyl)aminoAntiplasmodial (P. falciparum) nih.gov
Morpholine (GDC-0941)PI3K Inhibitor researchgate.net
AnilinoTyrosine Kinase Inhibitor researchgate.net
4-Phenoxy17β-HSD2 Inhibitor nih.gov

Influence of Substituents on the Pyrrole Moiety

Based on the available scientific literature, there is currently a lack of specific research detailing the structure-activity relationships of substituents on the pyrrole ring of this compound. SAR studies on this class of compounds have predominantly focused on modifications of the thieno[3,2-d]pyrimidine core itself, particularly at the 2, 4, and 6 positions. The influence of adding substituents to the pyrrole moiety at position 4 remains an unexplored area, representing a potential avenue for future research to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Optimization Strategies Based on SAR Analysis

The optimization of thieno[3,2-d]pyrimidine-based compounds is a multifaceted process guided by comprehensive SAR analysis. The goal is to enhance desired properties such as potency, selectivity, metabolic stability, and oral bioavailability. nih.govresearchgate.net

Key optimization strategies include:

Core Modification: While the thieno[3,2-d]pyrimidine core is often conserved, bioisosteric replacement with analogous scaffolds like furo[3,2-d]pyrimidine (B1628203) can be explored. However, such changes can lead to a significant reduction in potency, underscoring the importance of the thiophene (B33073) sulfur atom for activity in certain inhibitor classes. acs.org

Systematic Substitution at Key Positions: As discussed, position 4 is a primary site for modification to tune activity. Optimization efforts often involve creating libraries of compounds with diverse substituents at this position to identify optimal groups. nih.govresearchgate.net For example, in the development of CDK7 inhibitors, extensive SAR studies led to the identification of a lead candidate with improved potency and pharmacokinetic properties. nih.gov

Introduction of Specific Moieties to Enhance Properties: To improve metabolic stability, fluorine atoms have been incorporated into substituents, such as a piperidine (B6355638) ring attached to the core. researchgate.net This strategy can block metabolically labile sites without significantly altering the compound's binding affinity.

Computational and Docking Studies: Molecular docking is a powerful tool used to predict and understand the binding modes of thieno[3,2-d]pyrimidine derivatives within the active sites of their targets. nih.govresearchgate.net These computational insights help rationalize observed SAR and guide the design of new analogs with improved interactions, such as enhanced hydrogen bonding or hydrophobic contacts. This approach was instrumental in the design of simplified PI3K alpha inhibitors based on the thieno[3,2-d]pyrimidine scaffold. researchgate.net

Through these iterative cycles of design, synthesis, biological evaluation, and SAR analysis, researchers can systematically refine the structure of thieno[3,2-d]pyrimidine derivatives to produce lead candidates with promising therapeutic potential. nih.gov

Conclusion

4-Pyrrol-1-ylthieno[3,2-d]pyrimidine stands as an intriguing yet underexplored member of the vast thienopyrimidine family. While its specific chemical and biological properties are not yet detailed in the scientific literature, its structural relationship to a class of compounds with proven medicinal value suggests significant potential. The synthesis and subsequent biological evaluation of this compound are warranted to determine its place within the landscape of therapeutic agents. The insights gained from such studies would not only expand our understanding of the structure-activity relationships of thienopyrimidines but could also pave the way for the development of novel drugs.

Mechanistic Insights into Biological Action

Molecular Target Identification and Validation

The biological activity of thieno[3,2-d]pyrimidine (B1254671) derivatives is often attributed to their ability to interact with specific molecular targets. While research on 4-pyrrol-1-ylthieno[3,2-d]pyrimidine is part of a broader investigation into this class of compounds, studies on related analogs provide significant insights into their potential targets.

Thieno[3,2-d]pyrimidines have been extensively explored as inhibitors of various kinases. nih.gov Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the thieno[3,2-d]pyrimidine core to the purine (B94841) base of ATP, the primary phosphate (B84403) donor in kinase-catalyzed reactions, makes it an ideal scaffold for developing ATP-competitive kinase inhibitors. nih.gov For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of protein kinase B (Akt) and other kinases involved in cell growth and survival pathways. nih.govnih.gov

However, it is noteworthy that not all thieno[3,2-d]pyrimidines exert their effects through kinase inhibition. In one study, halogenated thieno[3,2-d]pyrimidines with antiproliferative properties were screened against a panel of 20 kinases and showed no significant inhibitory activity, suggesting that their mechanism of action may lie elsewhere. nih.gov This highlights the importance of empirical validation for each specific derivative.

Another identified target for a related class of compounds, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, is D-dopachrome tautomerase (D-DT or MIF2). nih.govscispace.com D-DT is a cytokine involved in inflammatory responses and has been implicated in cancer progression. Inhibition of its tautomerase activity has been shown to suppress the proliferation of cancer cells. nih.govscispace.com

Furthermore, certain 6-substituted thieno[2,3-d]pyrimidines have been identified as multitargeted agents that selectively enter cells via the folate receptor and inhibit key enzymes in one-carbon metabolism, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov

The diverse range of identified targets for the broader thienopyrimidine class underscores the need for specific experimental validation to pinpoint the precise molecular interactors of this compound.

Investigation of Intracellular Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.gov Its constitutive activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

Several studies have demonstrated that thienopyrimidine derivatives can effectively modulate this pathway. For example, 2-aryl-4-morpholinothieno[3,2-d]pyrimidines have been identified as potent inhibitors of mTOR with selectivity over PI3K. researchgate.net The introduction of different substituents on the thienopyrimidine core can fine-tune the inhibitory activity and selectivity towards different components of the PI3K/Akt/mTOR pathway.

The mechanism of action often involves the compound binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity. nih.gov This inhibition leads to the dephosphorylation of downstream effectors, ultimately arresting the pro-survival signals propagated by the pathway. The modulation of this pathway is a key mechanism through which many anticancer agents, including those with a thienopyrimidine scaffold, exert their therapeutic effects. nih.govmdpi.com

Analysis of Induced Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

A crucial outcome of targeting key cellular pathways is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Studies on various thieno[3,2-d]pyrimidine derivatives have consistently shown their ability to induce apoptosis. For instance, halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia cells. nih.gov Interestingly, this apoptosis was observed to be independent of cell cycle arrest, suggesting a mechanism that may involve cellular stress pathways. nih.gov

In contrast, other thienopyrimidine derivatives have been shown to induce both apoptosis and cell cycle arrest. nih.govbohrium.com For example, a novel thieno[2,3-d]pyrimidine (B153573) derivative, compound 9c, was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in breast cancer cells. nih.govbohrium.com Similarly, a pyrrolo[2,3-d]pyrimidine derivative, YCH3124, disrupted cell cycle progression by arresting cells in the G1 phase and induced significant apoptosis. nih.gov The specific phase of cell cycle arrest can vary depending on the compound and the cell line being studied. mdpi.com

The induction of apoptosis is often confirmed by observing an increase in the levels of pro-apoptotic proteins like caspases and Bax, and a decrease in anti-apoptotic proteins like Bcl-2. mdpi.com

Detailed Ligand-Receptor Interaction Analysis

Understanding the specific interactions between a ligand (the thieno[3,2-d]pyrimidine derivative) and its receptor (the molecular target) is fundamental to rational drug design and optimization. Molecular docking studies are frequently employed to predict and analyze these interactions at an atomic level.

For thienopyrimidine derivatives targeting kinases, the core scaffold typically forms key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. For example, in the case of thieno[2,3-d]pyrimidines targeting the folate receptor, the thieno[2,3–d]pyrimidine scaffold has been shown to engage in π–π stacking interactions with aromatic residues like Tyr85 and Trp171, while other functional groups form hydrogen bonds with residues such as Asp81 and Ser174. nih.gov

In the context of D-DT inhibition, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to form a hydrogen bond with Ser50 and engage in π–π stacking with a phenylalanine residue in the active site. nih.govscispace.com

For a thieno[2,3-d]pyrimidine derivative targeting JAK2 kinase, docking studies revealed hydrogen bonding and hydrophobic interactions with key amino acids in the active site, including Leu932. mdpi.com

These detailed interaction analyses provide a structural basis for the observed biological activity and guide the synthesis of new derivatives with improved potency and selectivity.

Computational and Theoretical Approaches in Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as a 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine derivative, might interact with a biological target, typically a protein or enzyme.

Research on thieno[3,2-d]pyrimidine (B1254671) derivatives has extensively used molecular docking to elucidate their binding modes with various protein kinases, which are key targets in cancer therapy. For instance, studies on new fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines have employed docking to predict their interactions within the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds. nih.gov

In one study, a series of novel pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized as potential EGFR and CDK2 inhibitors. Molecular docking simulations were instrumental in augmenting the antiproliferative activity data, providing a rational basis for the observed biological effects. nih.govnih.gov Similarly, docking studies on other thieno[3,2-d]pyrimidine derivatives have revealed key interactions with important amino acid residues in the active sites of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in various pathological conditions. nih.govsemanticscholar.org

The insights gained from these docking studies are summarized in the table below, highlighting the target enzymes and the role of the simulation in the research.

Compound ClassTarget Enzyme(s)Purpose of DockingKey Findings
Pyrrolo[3,2-d]pyrimidinesEGFR, CDK2Augment antiproliferative activity data and predict binding modes.Identified key interactions within the enzyme active sites, providing a rationale for inhibitory activity. nih.govnih.gov
Thieno[3,2-d]pyrimidine Derivativesh-NTPDase1, 2, 3, 8Reveal interactions with important amino acid residues.Supported potency and selectivity data by showing specific binding interactions. nih.govsemanticscholar.org
ThienotriazolopyrimidinesEGFR, Aromatase (ARO)Support in vitro results for anticancer activity.Confirmed binding modes consistent with observed EGFR and ARO inhibition. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations calculate the trajectory of atoms and molecules, providing a deeper understanding of the binding process and the stability of the interactions predicted by docking.

For scaffolds related to thieno[3,2-d]pyrimidine, MD simulations have been employed to verify the stability of ligand-receptor complexes. In a study of pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors, MD simulations were used to confirm the binding modes identified by docking and to understand the key residues impacting the interactions. researchgate.net Similarly, research on other thieno[2,3-d]pyrimidine (B153573) derivatives has utilized MD simulations to analyze the trajectory of the ligand within the binding pocket, ensuring the stability of the predicted interactions over a simulation period, often up to 50 nanoseconds. nih.gov The analysis of these trajectories can reveal subtle but critical aspects of the ligand-target interaction that a static model cannot capture. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and interactions.

For heterocyclic systems like pyrimidines, DFT calculations have been used to study their geometric and electronic properties. semanticscholar.org Methods such as DFT with the B3LYP functional and a 6-311G++ basis set are employed to optimize the molecular geometry and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and its ability to participate in electronic transitions. mdpi.com

In studies of related pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations have been integral to understanding the electronic landscape of the synthesized compounds, providing a theoretical foundation for their observed chemical behavior and biological activity. mdpi.com These computational analyses help in rationalizing structure-activity relationships from an electronic perspective.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 47 4-arylthieno[3,2-d]pyrimidine derivatives to evaluate their antagonist activity against adenosine (B11128) A1 and A2A receptors, which are relevant in the context of Parkinson's disease. The QSAR models were developed using a genetic function approximation (GFA) technique.

The study revealed the significant role of several molecular descriptors in determining the antiparkinsonian activity of the compounds. These descriptors provide insights into the physicochemical properties that are crucial for potent receptor antagonism.

Key Descriptors from QSAR Study of 4-Arylthieno[3,2-d]pyrimidine Derivatives

DescriptorPhysicochemical Significance
DIPOLE MAG Relates to the strength and orientation behavior of the molecule, suggesting that an increase in dipole moment could enhance inhibitory activity.
CHI-V-3-P A topological descriptor related to the degree of branching in the molecule.
WIENER A topological descriptor reflecting the molecule's compactness.
AREA The total solvent-accessible surface area.
SC-2 A shape descriptor related to the molecular complexity.
PHI-MAG A 3D descriptor related to the molecule's shape and electronic properties.

The developed QSAR models showed high predictive power, with squared correlation coefficients (r²) for the test sets being 0.961 for the A1 receptor and 0.914 for the A2a receptor. Such robust models are invaluable for guiding the design of new derivatives with potentially improved activity. Further 3D-QSAR studies on related 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have also been used to generate models for CDK2 and CDK4 inhibition, further highlighting the utility of this approach in the broader pyrimidine (B1678525) class.

Advanced Research Directions and Prospective Applications

Design and Synthesis of Novel Hybrid Compounds Incorporating the Thieno[3,2-d]pyrimidine (B1254671) Scaffold

The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a well-established strategy in drug discovery to create compounds with potentially synergistic or novel activities. For the thieno[3,2-d]pyrimidine core, this approach has led to the development of potent inhibitors for various kinases and other enzymes.

For instance, researchers have successfully synthesized hybrid compounds by linking the thieno[3,2-d]pyrimidine scaffold with moieties such as aroyl hydrazones and aryl hydrazides, targeting PI3K/mTOR dual inhibition. Another documented strategy involves creating a hybrid of thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. This was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent, followed by treatment with ammonium (B1175870) carbonate to yield the novel hybrid compound.

While these examples demonstrate the feasibility of creating hybrid structures from the 4-position of the thieno[3,2-d]pyrimidine ring, specific research detailing the design and synthesis of hybrid compounds starting from 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine is not currently available in published literature. Future research could explore linking the pyrrole (B145914) or the thienopyrimidine part of the molecule to other known pharmacophores to investigate new therapeutic possibilities.

Exploration of Selective Inhibition Profiles for Specific Biological Targets

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of a wide array of biological targets, particularly protein kinases, due to their structural analogy to the ATP molecule. This has led to the discovery of compounds with selective inhibitory profiles against several critical enzymes implicated in diseases like cancer.

Key biological targets for which thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity include:

Phosphoinositide 3-kinases (PI3K) and mTOR

Colony-stimulating factor-1 receptor (FMS)

Janus Kinase 1 (JAK1)

Cyclin-dependent kinase 7 (CDK7)

Ataxia telangiectasia mutated and Rad3 related (ATR) kinase

Epidermal Growth Factor Receptor (EGFR)

For example, a derivative identified as compound 24 was found to be a potent and highly selective JAK1 inhibitor. Another study identified compound 34 as a representative molecule that inhibited ATR kinase with an IC₅₀ value of 1.5 nM. However, specific studies detailing the selective inhibition profile of This compound against these or other biological targets have not been reported. Investigating the activity of this specific compound against a panel of kinases and other enzymes would be a critical step in determining its therapeutic potential.

Table 1: Examples of Biological Targets for Thieno[3,2-d]pyrimidine Derivatives

Biological TargetDerivative TypeReported ActivityReference
PI3K/mTORAroyl hydrazone/aryl hydrazide hybridsDual inhibitors
FMS KinaseSubstituted thieno[3,2-d]pyrimidinesIC₅₀ = 2 nM for lead compound
JAK1Scaffold-morphed thieno[3,2-d]pyrimidinesIC₅₀ = 0.022 μM for derivative 46
CDK7Optimized thieno[3,2-d]pyrimidinesPotent inhibition and favorable pharmacokinetics
ATR KinaseHybrid thieno[3,2-d]pyrimidinesIC₅₀ = 1.5 nM for lead compound
EGFRHybridized thienotriazolopyrimidinesIC₅₀ = 0.43-1.31 µM against breast cancer cells

Development of Innovative Synthetic Methodologies for Derivatives

The development of novel and efficient synthetic routes is crucial for generating diverse libraries of compounds for biological screening. Research into the synthesis of thieno[3,2-d]pyrimidines has produced several innovative methods.

One notable method involves the sequential use of Nucleophilic Aromatic Substitution (SNAr) and Suzuki reactions. This strategy has been employed to synthesize various derivatives by treating a starting thieno[3,2-d]pyrimidine with different secondary amines, followed by a Suzuki reaction with aryl or heteroaryl boronic acids. Another specific synthesis created a new hybrid compound by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier–Haack reagent.

Although these methodologies have been applied to the thieno[3,2-d]pyrimidine scaffold, there are no published synthetic procedures specifically for This compound or its subsequent derivatives. Future work in this area would involve adapting existing methods or developing entirely new ones to access this compound and explore its chemical space through further derivatization.

Integration of "this compound" into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. The thieno[3,2-d]pyrimidine scaffold has been identified as a valuable core structure for inclusion in such screening libraries.

For instance, a high-throughput screening of a 1.2 million compound DNA-encoded library against SIRT3 identified 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide (B1429601) as a preferred core scaffold, leading to the development of potent SIRT1/2/3 pan-inhibitors. This demonstrates the power of HTS in identifying promising hits from a large and diverse chemical library built around a privileged scaffold.

Currently, there is no public data indicating that This compound has been included in any large-scale HTS campaigns. Its synthesis and subsequent inclusion in screening libraries would be a logical step to systematically explore its biological activities and uncover potential therapeutic applications.

Q & A

Q. What are the key synthetic strategies for preparing 4-Pyrrol-1-ylthieno[3,2-d]pyrimidine derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the thieno[3,2-d]pyrimidine core. A common approach starts with halogenated intermediates (e.g., 4-chlorothieno[3,2-d]pyrimidine), followed by nucleophilic substitution with pyrrolidine derivatives under basic conditions. For example, coupling 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine with trans-cinnamylamine or substituted amines in DMF with triethylamine yields target compounds . Optimizing reaction conditions (solvent, temperature, and catalysts) is critical for improving yields and purity.

Q. How can NMR spectroscopy distinguish structural isomers of thieno[3,2-d]pyrimidine derivatives?

1H NMR is essential for differentiating isomers. For instance, thieno[3,2-d]pyrimidine lacks long-range coupling between thiophene and pyrimidine ring protons, unlike thieno[2,3-d]pyrimidine. Key δ-values in DMSO-d6 include:

  • Thieno[3,2-d]pyrimidine: H-2 (8.72 ppm), H-6 (7.40 ppm)
  • Thieno[2,3-d]pyrimidine: H-2 (8.80 ppm), H-5 (7.50 ppm)
    Solvent effects (e.g., CDCl3 vs. DMSO-d6) and coupling patterns further aid structural confirmation .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

Common assays include:

  • Kinase inhibition : mTOR or CHK1 inhibition evaluated via enzymatic assays using purified proteins and ATP-competitive probes (IC50 determination) .
  • Amyloid-β (Aβ) aggregation : Thioflavin T (ThT) fluorescence (ex/em: 440/490 nm) monitors fibril formation kinetics, with IC50 calculated from dose-dependent reduction in fluorescence .
  • Cholinesterase inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity measured using Ellman’s method .

Advanced Research Questions

Q. How do substituent positions (e.g., C-6 vs. C-8) on the thieno[3,2-d]pyrimidine scaffold influence mTOR inhibition?

Fluorine or difluoromethyl groups at C-6 (thieno[3,2-d]pyrimidine) or C-8 (purine derivatives) enhance hydrophobic interactions with the mTOR kinase domain. For example:

  • C-6 fluoromethyl derivatives exhibit IC50 values < 100 nM against mTOR, outperforming non-fluorinated analogs .
  • Substitution at C-8 in purine derivatives increases selectivity for mTORC1 over mTORC2 .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-Activity Relationship (SAR) profiling : Systematic variation of substituents (e.g., halogenation, alkylation) to identify critical pharmacophores. For Aβ inhibitors, 8-chloro derivatives (e.g., compound 8h ) show 3.6-fold higher potency (IC50 = 900 nM) than curcumin .
  • Molecular docking : LibDock simulations using Discovery Studio reveal binding modes. For instance, phenethylamine substituents in 8h occupy hydrophobic pockets in Aβ fibrils (PDB: 2LMN), while dimethylamine groups in 10b delay aggregation lag phases .
  • Kinetic assays : Compare time-dependent effects (e.g., ThT aggregation curves) to distinguish inhibitors that block nucleation vs. elongation .

Q. How can multi-targeting agents be designed using thieno[3,2-d]pyrimidine scaffolds?

Dual-functional derivatives are synthesized by combining Aβ aggregation inhibition, cholinesterase antagonism, and metal chelation. Key examples:

  • Compound 10b : Pyrido[3,2-d]pyrimidine with phenethylamine at C4 inhibits Aβ40 (IC50 = 1.1 µM), AChE (IC50 = 8.6 µM), and chelates Fe(II) (23.6% at 50 µM) .
  • Compound 8e : A BuChE inhibitor (IC50 = 100 nM) with moderate Aβ activity, demonstrating scaffold versatility for polypharmacology .

Q. What analytical methods confirm compound purity and stability in biological assays?

  • LC-MS : Agilent 6100 series LCMS ensures ≥95% purity .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC 1443961) validate stereochemistry and intermolecular interactions .
  • Stability testing : Incubation in PBS (pH 7.4) at 37°C for 24 h, followed by HPLC analysis, confirms resistance to hydrolysis .

Methodological Notes

  • Data interpretation : Use TEM imaging (e.g., fibril morphology in Aβ studies) to corroborate kinetic assays .
  • Ethical compliance : All compounds are for research use only; in vivo studies require institutional approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.